6-Methoxykaempferol

Description

6-Methoxykaempferol has been reported in Boerhavia repens, Alkanna orientalis, and other organisms with data available.

from Microliabum polymnioides; structure in first source

Structure

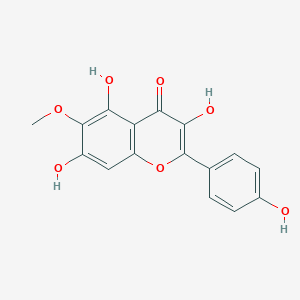

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSUSFDBWGFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315459 | |

| Record name | 6-Methoxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32520-55-1 | |

| Record name | 6-Methoxykaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32520-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Methoxykaempferol: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol, a naturally occurring flavonol, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and its glycosidic forms. Detailed methodologies for its extraction, isolation, and purification are presented, supported by quantitative data on yields and purity from various plant matrices. Furthermore, this document elucidates the known signaling pathways modulated by this compound and its parent compound, kaempferol, offering insights into its mechanism of action and potential applications in drug discovery and development.

Natural Sources of this compound

This compound and its glycosides are found in a variety of plant species. The concentration of these compounds can vary depending on the plant part, geographical location, and harvesting time. The primary documented sources include, but are not limited to, the flowers of Lantana camara, the rhizomes of Kaempferia parviflora, and the pericarps of Sophora japonica.

| Plant Species | Plant Part | Compound Isolated | Reference |

| Lantana camara | Flowers | Kaempferol-6-methoxy-7-O-glucoside | [1] |

| Kaempferia parviflora | Rhizomes | Methoxyflavones (including this compound derivatives) | [2][3][4][5] |

| Sophora japonica | Pericarps | Kaempferol glycosides |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The specific protocol can be adapted based on the starting material and the desired purity of the final compound.

General Extraction Procedure

A general workflow for the extraction of this compound and its glycosides from plant material is as follows:

Isolation Protocol for Kaempferol-6-methoxy-7-O-glucoside from Lantana camara Flowers

This protocol is based on the methodology described for the isolation of Kaempferol-6-methoxy-7-O-glucoside from the flowers of Lantana camara.

Experimental Protocol:

-

Extraction: Fresh flowers of Lantana camara are extracted with 95% methanol under reflux.

-

Fractionation: The methanol extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elution: The column is eluted with a gradient of mobile phases with increasing polarity.

-

Isolation: The ethyl acetate (B1210297) fraction is concentrated in vacuo and left in an ice chest for several days to allow for the separation of a yellow solid.

-

Recrystallization: The solid is filtered and recrystallized from methanol to yield pale yellow crystals of Kaempferol-6-methoxy-7-O-glucoside (m.p. 242-244˚C).

Isolation Protocol for Methoxyflavones from Kaempferia parviflora Rhizomes

This protocol is adapted from methods described for the isolation of various methoxyflavones from the rhizomes of Kaempferia parviflora.

Experimental Protocol:

-

Extraction: Dried and powdered rhizomes of Kaempferia parviflora are macerated with 95% ethanol (B145695). The combined filtrates are evaporated to yield a solid extract. The reported yield of the ethanolic extract is approximately 5.13% to 6.74%.

-

Fractionation: The crude extract is subjected to column chromatography for separation of methoxyflavones.

-

Quantitative Analysis: The content of specific methoxyflavones is determined using High-Performance Liquid Chromatography (HPLC). For instance, 5,7-dimethoxyflavone (B190784) content has been quantified to be as high as 48.10 g/100 mL of concentrated extract when using 95% ethanol for extraction.

| Methoxyflavone in K. parviflora Extract | Content (%w/w) | Reference |

| 5,7-dimethoxyflavone (F1) | 33.88 | |

| 5,7,4′-trimethoxyflavone (F3) | 10.04 | |

| 3,5,7,3′,4′-pentamethoxyflavone (F2) | 7.30 | |

| 5-hydroxy-3,7-dimethoxyflavone (F4) | 6.00 | |

| 3,5,7,4'-tetramethoxyflavone (F5) | 3.67 |

Isolation Protocol for Kaempferol Glycosides from Sophora japonica Pericarps

This protocol utilizes high-speed counter-current chromatography (HSCCC) for the separation of various flavonoid glycosides from the pericarps of Sophora japonica.

Experimental Protocol:

-

Pre-separation: The crude extract from the pericarps of Sophora japonica is first pre-separated on a D-101 macroporous resin column.

-

HSCCC Separation:

-

Sample 1 (80 mg): Separated using a two-phase solvent system of n-butanol-acetic acid (1%) (5:5, v/v).

-

Sample 2 (120 mg): Separated using a two-phase solvent system of ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v).

-

-

Purification and Yield: The fractions are collected to yield purified compounds.

| Compound from S. japonica | Starting Material | Yield (mg) | Purity (%) | Reference |

| Kaempferol-3-O-beta-D-sophoroside | 120 mg of Sample 2 | 5.5 | 97.8 | |

| Kaempferol-3-O-beta-L-ramnopyranosyl-(1 -> 6)-beta-D-glucopyranoside | 120 mg of Sample 2 | 6.2 | 98.9 |

Signaling Pathways Modulated by this compound and Related Flavonoids

While direct studies on the signaling pathways modulated exclusively by this compound are emerging, significant insights can be drawn from research on its parent compound, kaempferol, and other related methoxyflavones. The primary pathways implicated in the biological activity of these compounds include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Kaempferol has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway. This inhibition leads to a decrease in cellular growth and an increase in the expression of apoptotic genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. Kaempferol has been demonstrated to inhibit the MEK/ERK and JNK/ERK pathways, which are components of the MAPK cascade, leading to the apoptosis of cancer cells. Furthermore, 6-methoxyflavone (B191845), a related compound, has been shown to suppress neuroinflammation by inhibiting the p38 MAPK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Kaempferol has been found to suppress the activation of NF-κB. Similarly, 6-methoxyflavone has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Conclusion

This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has outlined their primary natural sources and provided detailed protocols for their isolation and purification, which can be valuable for researchers in natural product chemistry and drug development. The elucidation of their modulatory effects on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB provides a foundation for understanding their mechanisms of action. Further research is warranted to fully explore the pharmacological activities of this compound and to translate these findings into novel therapeutic strategies.

References

- 1. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myfoodresearch.com [myfoodresearch.com]

Unveiling 6-Methoxykaempferol: A Technical Guide to its Physicochemical Properties

For Immediate Release

This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 6-Methoxykaempferol, a naturally occurring flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental context, and visual representations of its biological interactions and analytical workflows.

Core Physicochemical Characteristics

This compound, a derivative of kaempferol (B1673270), possesses a unique molecular structure that dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its application in research and development, particularly in areas such as formulation, toxicology, and pharmacology.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound and its common glycosidic forms. These values are essential for predicting its behavior in various solvents and biological systems.

| Property | This compound | This compound 3-glucoside | This compound 3-O-rutinoside |

| Molecular Formula | C₁₆H₁₂O₇[1][2] | C₂₂H₂₂O₁₂[3][4] | C₂₈H₃₂O₁₆[5] |

| Molecular Weight | 316.26 g/mol | 478.40 g/mol | 624.55 g/mol |

| Melting Point (°C) | 270 | Not available | Not available |

| Physical Appearance | Solid | Not available | Yellow powder |

| LogP (Predicted) | Not available | 0.7 (XLogP3-AA) | -1.0 |

| pKa (Predicted) | Not available | 6.76 (Strongest Acidic) | Not available |

| Solubility | Not available | Predicted Water Solubility: 0.91 g/L | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of flavonoids like this compound involves a range of established analytical techniques. While specific experimental data for this compound is not extensively published, the following protocols represent standard methodologies in the field.

Melting Point Determination

The melting point of a solid flavonoid is a key indicator of its purity and is typically determined using a capillary melting point apparatus.

-

Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Solubility Assessment

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for its determination.

-

Principle: An excess amount of the solute (this compound) is equilibrated with a specific solvent over a set period. The concentration of the dissolved solute in the saturated solution is then measured.

-

Apparatus: Analytical balance, flasks with stoppers, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The flask is sealed and agitated in an orbital shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

The concentration of this compound in the supernatant is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

-

Apparatus: Separatory funnels, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

A known amount of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.

-

The two phases are mixed in a separatory funnel and shaken for a set period to allow for partitioning.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the analyte in both the aqueous and octanolic phases is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Biological Activity and Signaling Pathways

Kaempferol and its derivatives, including this compound, are known to modulate various cellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anti-cancer properties. These interactions are crucial for understanding their therapeutic potential.

Caption: Modulation of key cellular signaling pathways by kaempferol derivatives.

Experimental Workflow for Flavonoid Analysis

The analysis of this compound from a plant matrix follows a standardized workflow, from extraction to quantification. This systematic approach ensures the accurate and reproducible measurement of the target compound.

Caption: A generalized workflow for the extraction and analysis of flavonoids.

References

- 1. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone | C16H12O7 | CID 5377945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 3-glucoside | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 403861-33-6 | this compound 3-O-rutinoside [phytopurify.com]

6-Methoxykaempferol: A Technical Guide to its Biological Activities and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. Found in various plant species and natural products like Brazilian propolis, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Anticancer Activity

This compound has demonstrated significant anti-proliferative effects against various cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by modulating critical intracellular signaling pathways.[2]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of this compound against several human cancer cell lines after 24 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DLD-1 | Colorectal Carcinoma | 101.8 | [1] |

| A549 | Lung Carcinoma | 125.1 | [1] |

| MCF-7 | Breast Adenocarcinoma | >200 | [1] |

Data indicates that this compound shows moderate anti-proliferative activity against colon and lung cancer cells in vitro.

Mechanism of Action: PI3K/Akt Signaling Pathway

One of the key mechanisms underlying the anticancer properties of this compound is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell cycle, survival, and proliferation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. This compound is suggested to inhibit this pathway, thereby promoting apoptosis and halting cancer cell proliferation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

Detailed Steps:

-

Cell Seeding: Plate cells (e.g., DLD-1, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as TNF-α and IL-6. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of these inflammatory mediators.

Experimental Protocol: Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It can be used to measure changes in the levels and phosphorylation status of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, nuclear p65) in response to treatment with this compound.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in SDS loading buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. This compound and its glycosides have been shown to possess potent antioxidant and radical-scavenging capabilities.

Quantitative Data: In Vitro Radical Scavenging

The antioxidant activity of this compound derivatives has been evaluated using various in vitro assays. The table below summarizes the radical scavenging activity observed for glycosides of this compound.

| Compound/Assay | DPPH Scavenging (%) | ABTS Scavenging (%) | Reference |

| This compound glycoside | Low (4.13 - 7.16) | High | |

| This compound glycoside with ferulic acid | Moderate (45.52) | High (74.51) |

Note: The presence of a ferulic acid moiety significantly enhances the DPPH radical scavenging activity. The low DPPH activity of the simple glycoside is attributed to the absence of a catechol (ortho-dihydroxy) group on the B-ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Detailed Steps:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare various concentrations of this compound and a positive control (e.g., Vitamin C, Trolox) in methanol.

-

Reaction Mixture: In a microplate well or cuvette, mix a small volume of the sample solution (e.g., 0.1 mL) with a larger volume of the DPPH solution (e.g., 3.9 mL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a promising natural compound with a multi-targeted biological profile. Its demonstrated anticancer, anti-inflammatory, and antioxidant activities are largely attributable to its interaction with key cellular signaling pathways, including PI3K/Akt and NF-κB. The data and protocols presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic applications of this flavonol. Further in-depth preclinical and in vivo studies are warranted to fully elucidate its mechanism of action and to validate its potential in drug development for cancer and inflammatory diseases.

References

6-Methoxykaempferol Derivatives: A Technical Guide to Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methoxykaempferol and its derivatives, focusing on their chemical structures, synthesis methodologies, and diverse biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and its Derivatives

This compound is a naturally occurring flavonol, a class of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The presence of a methoxy (B1213986) group at the C-6 position of the A-ring distinguishes it from its more common parent compound, kaempferol (B1673270). This structural modification can significantly influence the molecule's physicochemical properties and biological activities. In nature, this compound is often found as glycoside derivatives, where one or more sugar moieties are attached to the flavonol core. Notable examples include this compound 3-O-rutinoside and this compound 3-O-glucoside.[1][2] These derivatives exhibit a range of promising pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structures

The core structure of this compound is 3,5,7-trihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. The numbering of the flavonoid skeleton is crucial for identifying the positions of various substituents. The most common derivatives are glycosides, where a sugar molecule is attached via an O-glycosidic bond, typically at the C-3 or C-7 hydroxyl group.

Key this compound Derivatives:

-

This compound: The aglycone form.

-

This compound 3-O-glucoside: A glucose moiety is attached at the 3-position.[1]

-

This compound 3-O-rutinoside: A rutinose (a disaccharide composed of rhamnose and glucose) moiety is attached at the 3-position.[3][4]

Synthesis of this compound Derivatives

The synthesis of this compound and its glycoside derivatives typically involves a multi-step process. While specific, detailed protocols for every derivative are proprietary or not widely published, the general synthetic strategies for flavonoids and their glycosides are well-established.

General Synthesis of the this compound Aglycone

The synthesis of the this compound aglycone can be achieved through various established methods for flavonol synthesis, such as the Allan-Robinson reaction or the Auwers synthesis. A common approach involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized and oxidized to the flavonol.

Glycosylation of this compound

The synthesis of this compound glycosides involves the regioselective attachment of a protected sugar donor to the this compound aglycone.

Experimental Protocol: Representative Glycosylation of a Flavonoid

This protocol describes a general method for the O-glycosylation of a flavonoid, which can be adapted for the synthesis of this compound glycosides.

-

Protection of the Aglycone: The hydroxyl groups of this compound, other than the one intended for glycosylation, are protected using suitable protecting groups (e.g., benzyl (B1604629), acetyl) to ensure regioselectivity.

-

Preparation of the Glycosyl Donor: A sugar moiety (e.g., glucose, rhamnose) is prepared as a glycosyl donor, often a glycosyl bromide or trichloroacetimidate, with its hydroxyl groups protected (e.g., with acetyl or benzoyl groups).

-

Glycosylation Reaction: The protected this compound is reacted with the glycosyl donor in the presence of a promoter, such as silver triflate or boron trifluoride etherate, in an inert solvent like dichloromethane (B109758) or acetonitrile. The reaction is typically carried out at low temperatures and under an inert atmosphere.

-

Deprotection: The protecting groups on both the flavonoid and the sugar moieties are removed to yield the final glycoside. This is often achieved by catalytic hydrogenation (for benzyl groups) or treatment with a base like sodium methoxide (B1231860) (for acetyl groups).

-

Purification: The final product is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Characterization: The structure of the synthesized derivative is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities and Data

This compound and its derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of Methoxyflavone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast Cancer) | 4.9 | |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | |

| 5,4'-dihydroxy-6,7-dimethoxyflavone | MV4-11 (Leukemia) | 2.6 | |

| 5,7-dihydroxy-6,4'-dimethoxyflavone | MV4-11 (Leukemia) | 7.9 | |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | SMMC-7721 (Liver Cancer) | Not specified, but showed activity | |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | SMMC-7721 (Liver Cancer) | Not specified, but showed activity |

Table 2: Antioxidant Activity of Methoxyflavone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 ± 2.8 | |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH radical scavenging | 75.8 ± 2.5 | |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Superoxide scavenging | 56.3 ± 2.3 | |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | Superoxide scavenging | 317.5 ± 2.9 |

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the biological activity of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and incubated overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for another 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

The biological activities of kaempferol and its derivatives are often mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound derivatives are still under investigation, the known pathways for the parent compound kaempferol provide a strong basis for understanding their mechanisms of action.

Anti-inflammatory Signaling Pathway

Kaempferol exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

References

A Technical Guide to the Biosynthesis of 6-Methoxykaempferol in Plants

Abstract

6-Methoxykaempferol is a methoxylated flavonol, a class of flavonoids that exhibit a range of bioactive properties, including anti-proliferative and antioxidant activities. The addition of a methyl group to the flavonoid backbone can significantly enhance bioavailability and modulate biological function, making these compounds promising candidates for drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps from the general phenylpropanoid pathway to the specific hydroxylation and methylation reactions. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the core biochemical processes.

Introduction to Methoxylated Flavonoids

Flavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway. Their basic structure consists of a C6-C3-C6 skeleton. Modifications to this core structure, such as hydroxylation, glycosylation, and methylation, give rise to a vast array of compounds with different chemical properties and biological activities.

O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a crucial modification that often increases the lipophilicity and metabolic stability of flavonoids. This can lead to improved intestinal absorption and bioavailability. This compound, a derivative of the common flavonol kaempferol (B1673270), is characterized by a methoxy (B1213986) group at the C-6 position of the A-ring. This modification is the result of a two-step enzymatic process involving hydroxylation followed by methylation. Understanding this pathway is critical for the metabolic engineering of plants and microorganisms to produce this high-value compound.

The Biosynthetic Pathway

The formation of this compound begins with the general flavonoid biosynthetic pathway, which produces the precursor, kaempferol. This is followed by two specific modification steps on the A-ring.

Core Pathway from Phenylalanine to Kaempferol

The synthesis of all flavonoids starts with the amino acid L-phenylalanine. A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, which serves as a key entry point into the flavonoid pathway. The subsequent steps, catalyzed by a series of well-characterized enzymes, lead to the formation of the flavonol kaempferol.

The key enzymes in this core pathway include:

-

PAL (Phenylalanine Ammonia-Lyase): Converts L-phenylalanine to cinnamic acid.

-

C4H (Cinnamate 4-Hydroxylase): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4CL (4-Coumarate:CoA Ligase): Activates 4-coumaric acid to 4-coumaroyl-CoA.

-

CHS (Chalcone Synthase): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (B49325).

-

CHI (Chalcone Isomerase): Isomerizes naringenin chalcone to the flavanone (B1672756) naringenin.

-

F3H (Flavanone 3-Hydroxylase): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

FLS (Flavonol Synthase): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol. [1]

A-Ring Modification: The Final Steps to this compound

Once kaempferol is synthesized, two additional enzymatic reactions are required to produce this compound. These reactions occur on the A-ring of the flavonoid skeleton.

-

6-Hydroxylation: The first step is the introduction of a hydroxyl group at the C-6 position of kaempferol. This reaction is catalyzed by a Flavonol 6-hydroxylase (F6H) . [2]F6H enzymes are typically 2-oxoglutarate-dependent dioxygenases (ODDs), which differ from the more common cytochrome P450 hydroxylases that modify the B-ring. [2][3]This hydroxylation converts kaempferol into 6-hydroxykaempferol. [4]

-

6-O-Methylation: The newly introduced hydroxyl group at the C-6 position is then methylated. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) , likely a Flavonoid 6-O-methyltransferase (F6OMT) . This enzyme transfers a methyl group from the donor SAM to the 6-hydroxyl group of 6-hydroxykaempferol, yielding the final product, this compound.

Quantitative Data

Quantitative analysis of biosynthetic pathways is essential for understanding metabolic flux and for designing effective metabolic engineering strategies. Data is often limited for specialized and less common pathways.

Table 1: Enzyme Kinetic Parameters

Kinetic data for the specific F6H and F6OMT acting on kaempferol derivatives are not widely reported. However, data from related enzymes provide valuable context.

| Enzyme | Substrate | Km (μM) | IC50 (μM) | Ki (μM) | Source Organism | Reference |

| Flavonol 6-hydroxylase (F6H) | 3,7,4'-trimethylquercetin | - | - | - | Chrysosplenium americanum | |

| 6-Hydroxykaempferol (as inhibitor) | Tyrosinase | - | 124 | 148 | - | |

| Kaempferol (as inhibitor) | α-glucosidase | - | 11.6 | - | - |

Note: The F6H from C. americanum showed highest activity with a methylated quercetin (B1663063) derivative, indicating substrate specificity can be complex. 6-Hydroxykaempferol itself has been characterized as a competitive inhibitor of tyrosinase.

Table 2: Metabolite Quantification in Plant Tissues

The concentration of specific methoxyflavones can vary significantly between species and tissues. The following table provides an example of flavonoid content from Fructus sophorae.

| Compound | Concentration Range (mg/g) | Plant Source | Reference |

| Kaempferol | 0.817 - 10.144 | Fructus sophorae | |

| Quercetin | 4.673 - 16.538 | Fructus sophorae | |

| Rutin | 61.16 - 130.41 | Fructus sophorae | |

| Genistein | 0.203 - 2.893 | Fructus sophorae |

Note: Data for this compound specifically is sparse in literature, highlighting a need for further quantitative studies.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Characterization of Biosynthetic Enzymes (Hydroxylases & OMTs)

The functional characterization of a candidate gene is a critical step to confirm its role in the pathway.

Workflow for Enzyme Characterization:

Protocol 1: In Vitro O-Methyltransferase (OMT) Assay

-

Expression and Purification:

-

Clone the full-length cDNA of the candidate OMT gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

-

Harvest cells, lyse them (e.g., by sonication), and purify the recombinant protein using Ni-NTA affinity chromatography.

-

Verify protein purity and size using SDS-PAGE.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:

-

Tris-HCl buffer (100 mM, pH 7.5-8.0).

-

Substrate (e.g., 6-hydroxykaempferol, 0.1-0.5 mM).

-

Methyl donor (S-adenosyl-L-methionine, SAM, 1-5 mM).

-

Purified recombinant OMT enzyme (1-5 µg).

-

(Optional) DTT (1 mM) and MgCl₂ (5 mM).

-

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 30 minutes to 2 hours).

-

-

Product Analysis:

-

Stop the reaction by adding an equal volume of methanol (B129727) or 0.5% trifluoroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using HPLC or LC-MS/MS to separate and identify the methylated product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.

-

Quantification of Metabolites in Plant Tissue

This protocol outlines a general method for extracting and quantifying flavonoids like this compound from plant material.

Protocol 2: UHPLC-MS/MS Analysis of Flavonoids

-

Sample Preparation:

-

Grind lyophilized (freeze-dried) plant tissue to a fine powder.

-

Accurately weigh ~0.1 g of powder into a 2 mL tube.

-

Add 1.5 mL of extraction solvent (e.g., 70-80% methanol in water).

-

Vortex thoroughly and extract using an ultrasonic bath for 30-45 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Separation:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, <2 µm particle size).

-

Mobile Phase: A gradient elution system is typically used.

-

Solvent A: Water with 0.1% formic acid or 0.05% acetic acid.

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Detection:

-

System: Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte, which provides high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using a series of dilutions of an authentic this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, requiring the sequential action of a Flavonol 6-hydroxylase (F6H) and a Flavonoid 6-O-methyltransferase (F6OMT) on the kaempferol backbone. While the general pathway to kaempferol is well-understood, the specific enzymes responsible for the 6-position modifications are less characterized across the plant kingdom.

For researchers and drug development professionals, a deeper understanding of this pathway opens several opportunities:

-

Metabolic Engineering: Overexpression of key enzymes (F6H and F6OMT) in microbial hosts like Saccharomyces cerevisiae or in plants could enable the sustainable, large-scale production of this compound.

-

Drug Discovery: The creation of combinatorial biosynthetic systems, where different hydroxylases and methyltransferases are combined, could generate novel flavonoid derivatives with potentially enhanced or new pharmacological activities.

-

Quality Control: The quantitative methods described here can be applied for the quality control of herbal medicines and nutraceuticals, ensuring the presence and concentration of key bioactive compounds.

Future research should focus on the discovery and characterization of novel F6H and F6OMT enzymes from diverse plant species to expand the molecular toolbox for synthetic biology and to better understand the evolution and ecological significance of flavonoid diversity.

References

- 1. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxykaempferol | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methoxykaempferol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Introduction

6-Methoxykaempferol is a naturally occurring flavonoid, specifically a flavonol, characterized by a methoxy (B1213986) group at the 6-position of the A-ring of its flavonoid backbone. This structural feature distinguishes it from its more common parent compound, kaempferol. Flavonoids are a large class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects[1][2]. This compound and its glycosides have been isolated from various plant species and are the subject of growing research interest for their potential therapeutic applications in diseases associated with oxidative stress and inflammation[3][4][5]. This guide provides a detailed overview of the current scientific understanding of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, experimental methodologies, and key signaling pathways.

Antioxidant Properties of this compound

The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. They can neutralize harmful free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to a multitude of chronic diseases.

Mechanism of Action

The primary antioxidant mechanism of this compound, like other flavonols, involves scavenging free radicals by donating a hydrogen atom or an electron, which stabilizes the radical species. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid structure are critical determinants of its antioxidant capacity. While the O-methylation of hydroxyl groups can sometimes decrease antioxidant activity compared to the parent compound, the overall molecular structure of this compound glycosides still allows for significant radical-scavenging capabilities.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The following table summarizes representative data from studies on this compound glycosides.

| Compound/Extract | Assay Type | Activity Measurement | Reference |

| This compound glycosides (unspecified) | DPPH | "Significantly low" radical scavenging activity | |

| This compound glycosides (unspecified) | ABTS | "High" radical-scavenging activity | |

| This compound glycoside with esterified ferulic acid (Compound 9) | DPPH | 45.52% radical scavenging | |

| This compound glycoside with esterified ferulic acid (Compound 9) | ABTS | 74.51% radical scavenging | |

| All tested this compound glycosides | FTC | Significant inhibition of linoleic acid peroxidation |

Abbreviations: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FTC (Ferric Thiocyanate Method).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS antioxidant assays.

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents and Equipment:

-

DPPH (0.1 mM in methanol)

-

Test compound (this compound) at various concentrations

-

Spectrophotometer

-

Positive control (e.g., Vitamin C, Quercetin)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a microplate or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH methanol solution (e.g., 0.1 mL sample + 0.3 mL DPPH solution).

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound's concentration.

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

2. ABTS Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

-

Principle: In the presence of an antioxidant, the pre-formed blue-green ABTS•+ is reduced back to its neutral, colorless form. The change in color is measured spectrophotometrically at approximately 734 nm.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate (e.g., 2.45 mM)

-

Test compound at various concentrations

-

Ethanol (B145695) or Methanol

-

Spectrophotometer

-

-

Procedure:

-

Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the stock solution with ethanol or methanol to an absorbance of approximately 0.7 at 734 nm.

-

Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Properties of this compound

Inflammation is a protective biological response, but chronic inflammation is a key driver of many diseases. This compound has demonstrated the ability to modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. Research indicates that it inhibits the production of inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). This is often achieved through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which are central regulators of the inflammatory response. Kaempferol, the parent compound, is known to suppress NF-κB and MAPK signaling, and it is likely that this compound shares these mechanisms.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the observed anti-inflammatory effects of this compound and related compounds.

| Compound | Model System | Effect | Reference |

| This compound 3-O-rutinoside | In vivo (LPS-induced fever) | Significantly reduces rectal temperature | |

| This compound 3-O-rutinoside | Cellular models | Reduces the production of inflammatory mediators like IL-6 and COX-2 | |

| 6-methoxyflavone | LPS-stimulated microglia | Inhibits TLR4/MyD88/p38 MAPK/NF-κB pathways | |

| Kaempferol | LPS-treated RAW264.7 cells | Dose-dependently inhibits the expression of genes for COX-2, TNF-α, and iNOS | |

| Kaempferol | IL-32-stimulated THP-1 cells | Improves the production of inflammatory mediators like TSLP, TNF-α, IL-1β, IL-8, and nitric oxide |

Abbreviations: LPS (Lipopolysaccharide), IL (Interleukin), COX-2 (Cyclooxygenase-2), TNF-α (Tumor Necrosis Factor-alpha), iNOS (inducible Nitric Oxide Synthase), TLR4 (Toll-like Receptor 4).

Key Signaling Pathways

1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. This compound is thought to inhibit this pathway, preventing NF-κB activation and subsequent gene expression.

Caption: Inhibition of the NF-κB Signaling Pathway.

2. MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) is another crucial set of signaling proteins that regulate inflammation. Activated by stimuli like LPS, these kinases phosphorylate and activate transcription factors such as AP-1 (c-Jun/c-Fos), which, along with NF-κB, drives the expression of inflammatory mediators. Evidence suggests that methoxyflavones can suppress the phosphorylation and activation of key MAPK proteins like p38.

Caption: Modulation of the p38 MAPK Signaling Pathway.

Experimental Protocols

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay is commonly used to quantify NO production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured at 540 nm.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used.

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of new therapeutics. While its glycosides may show varied potency in different antioxidant assays, their overall activity profile is significant. The anti-inflammatory action, particularly the reduction of mediators like IL-6, TNF-α, and COX-2, provides a strong rationale for further investigation into its efficacy in managing chronic inflammatory diseases. Future research should focus on comprehensive in vivo studies, bioavailability, and the precise molecular targets to fully elucidate its therapeutic potential.

References

Methodological & Application

Protocol for Extraction and Purification of 6-Methoxykaempferol from Plant Material

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of kaempferol (B1673270), it belongs to a class of compounds known for their antioxidant, anti-inflammatory, and potential anti-cancer activities. The targeted extraction and purification of this compound from plant sources, such as Kaempferia parviflora (black ginger), is a critical step for its further investigation in pharmacological studies and drug development. This document provides a detailed protocol for the efficient extraction and purification of this compound, outlines the signaling pathways it may modulate, and presents quantitative data to guide experimental design.

Data Presentation: Quantitative Insights into Extraction

The efficiency of flavonoid extraction is influenced by several factors, including the choice of solvent, extraction time, and the ratio of solvent to plant material. The following tables summarize quantitative data from studies on the extraction of methoxyflavones from Kaempferia parviflora, which can serve as a valuable reference for optimizing the extraction of this compound.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora [1][2][3][4]

| Parameter | Optimal Condition for Total Yield | Optimal Condition for Total Methoxyflavone Content |

| Ethanol (B145695) Concentration | 54.24% (v/v) | 95.00% (v/v) |

| Extraction Time | 25.25 minutes | 15.99 minutes |

| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g |

Table 2: Effect of Ethanol Concentration on the Yield of 5,7-dimethoxyflavone (B190784) (a related methoxyflavone) using Maceration

| Ethanol Concentration (% v/v) | Yield of 5,7-dimethoxyflavone ( g/100 mL of extract) |

| 25 | 1.11 ± 0.02 |

| 50 | 2.14 ± 0.43 |

| 75 | 3.49 ± 0.70 |

| 95 | 48.1 ± 9.62 |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from plant material.

Plant Material Preparation

Proper preparation of the plant material is crucial for achieving high extraction efficiency.

-

Collection and Drying: Collect the desired plant parts (e.g., rhizomes of Kaempferia parviflora). Clean the material to remove any soil or debris. Shade-dry the plant material at room temperature for approximately two weeks to minimize the degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area available for solvent contact, thereby enhancing extraction efficiency.

Extraction of this compound

This protocol describes an optimized ultrasound-assisted extraction (UAE) method.

-

Apparatus:

-

Ultrasonic bath

-

Erlenmeyer flasks

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

-

-

Reagents:

-

95% Ethanol (v/v)

-

Powdered plant material

-

-

Procedure:

-

Weigh the powdered plant material.

-

In an Erlenmeyer flask, add the plant material and 95% ethanol at a solvent-to-solid ratio of 50:1 (mL/g).

-

Place the flask in an ultrasonic bath and sonicate for 16 minutes.

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C in a desiccator until further purification.

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

3.1. Column Chromatography (Initial Purification)

This step aims to fractionate the crude extract and isolate a fraction enriched with this compound.

-

Apparatus:

-

Glass chromatography column

-

Fraction collector

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

-

Reagents:

-

Silica (B1680970) gel (60-120 mesh)

-

N-hexane

-

Ethyl acetate (B1210297)

-

Methanol

-

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (9:1)

-

n-hexane:ethyl acetate (8:2)

-

n-hexane:ethyl acetate (7:3)

-

n-hexane:ethyl acetate (1:1)

-

Ethyl acetate (100%)

-

Ethyl acetate:methanol (9:1)

-

-

Collect the eluting fractions in separate tubes using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under a UV lamp.

-

Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

Evaporate the solvent from the combined fractions to obtain an enriched fraction.

-

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Apparatus:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

-

-

Reagents:

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid (optional, for improving peak shape)

-

-

Procedure:

-

Dissolve the enriched fraction from column chromatography in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 20% B

-

5-30 min: 20-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

-

Set the flow rate appropriate for the column size (e.g., 10-20 mL/min).

-

Monitor the elution at a wavelength where this compound shows strong absorbance (typically around 265 nm and 350 nm for flavonoids).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Modulation of JAK/STAT Pathway by Flavonoids

Flavonoids, including kaempferol and its derivatives, have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

References

- 1. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora R… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of 6-Methoxykaempferol in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Methoxykaempferol is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants. Like its parent compound, kaempferol (B1673270), this compound and its derivatives are investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the pharmacokinetic profile and the molecular mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the quantification of this compound in biological matrices, specifically plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, it outlines a key signaling pathway likely modulated by this compound based on the known activities of kaempferol.

Quantitative Data Summary

| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Biological Matrix | Dosing | Reference |

| Methoxyflavones (from K. parviflora) | 401.94 | 1 | - | Rat Plasma | Topical | [1] |

| 5,7-dimethoxyflavone (DMF) | 550 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |

| 5,7,4'-trimethoxyflavone (TMF) | 880 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |

| 3,5,7,3',4'-pentamethoxyflavone (PMF) | 650 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a proposed method adapted from validated methods for the quantification of other methoxyflavones in biological samples.[1]

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., Formononetin or a stable isotope-labeled this compound)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (or other relevant biological matrix)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 2.0 95 3.0 95 3.1 20 | 5.0 | 20 |

4. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: To be determined by direct infusion of the analytical standard. The precursor ion [M+H]+ is expected at m/z 317.06. A characteristic product ion would be selected for quantification.

-

Internal Standard: To be determined based on the selected IS.

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

5. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A: 20% B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

6. Calibration Curve and Quality Control Samples

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Spike blank plasma with the working standards to create a calibration curve ranging from approximately 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples along with the unknown samples as described in the sample preparation section.

Experimental Workflow

Figure 1: Experimental workflow for the quantification of this compound in plasma.

Putative Signaling Pathway Modulation

Kaempferol, the parent compound of this compound, is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. It is plausible that this compound shares similar mechanisms of action. One of the critical pathways affected by kaempferol is the PI3K/AKT pathway, which is often dysregulated in cancer.

Figure 2: Putative inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion